

A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DL-Pantolactone	
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Abstract

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, is a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the pharmaceutical and cosmetic industries. A thorough understanding of its thermodynamic properties and stability is crucial for optimizing manufacturing processes, ensuring formulation stability, and meeting regulatory requirements. This technical guide provides an in-depth overview of the thermodynamic characteristics and stability profile of **DL-Pantolactone**, including its physical and chemical properties, thermal behavior, and degradation pathways. Detailed experimental protocols for stability testing are also presented, along with graphical representations of key processes to facilitate comprehension.

Introduction

DL-Pantolactone (CAS 79-50-5), chemically known as (±)-dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a white crystalline powder.[1] Its hygroscopic nature and susceptibility to hydrolysis necessitate careful handling and storage conditions.[2] This guide aims to consolidate the available scientific information on the thermodynamic and stability aspects of **DL-Pantolactone** to support research, development, and quality control activities.



Physicochemical and Thermodynamic Properties

The fundamental physicochemical and thermodynamic properties of **DL-Pantolactone** are summarized in the tables below. These parameters are critical for predicting its behavior in various formulation and processing conditions.

Table 1: General and Physicochemical Properties of DL-

Pantolactone

Property	Value	References
Chemical Formula	С6Н10О3	[3]
Molecular Weight	130.14 g/mol	[3]
Appearance	White to pale yellow solid/crystalline powder	[4]
Melting Point	74 - 78 °C	[3]
Boiling Point	247 °C	[3]
Solubility in Water	> 500 g/L (very soluble)	[3]
log Kow	-0.69	[3]
рКа	>13	[3]
Hygroscopicity	Hygroscopic	[2]

Table 2: Thermal Properties of DL-Pantolactone

While specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) thermograms are not readily available in the public domain, the following thermal characteristics have been reported. DSC is instrumental in determining the melting point and heat of fusion, providing insights into purity and solid-state form.[5] TGA is used to evaluate thermal stability and decomposition profiles by measuring weight loss as a function of temperature.[5]



Thermal Property	Value/Observation	Method	References
Melting Point	74 - 78 °C	Capillary Method / DSC	[3]
Thermal Stability	Stable under recommended storage conditions.	TGA (inferred)	
Decomposition	Thermal decomposition products include carbon oxides.	TGA (inferred)	_

Stability Profile

The stability of **DL-Pantolactone** is influenced by several factors, primarily pH, temperature, and the presence of enzymes. Understanding these factors is essential for preventing degradation and ensuring the quality of the final product.

Hydrolytic Stability

Hydrolysis is the primary degradation pathway for **DL-Pantolactone**, where the lactone ring is opened to form pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid).[3][6] The rate of hydrolysis is highly dependent on the pH of the solution.

Table 3: pH-Dependent Hydrolysis of DL-Pantolactone at 25 °C

рН	Half-life (t½)	Stability	References
4	1 - 3 years	Stable	[3]
7	~30 days	Moderately Stable	[3]
9	6 - 20 days	Prone to moderate hydrolysis	[3]



The hydrolysis reaction is significantly accelerated at higher temperatures. A study conducted at 50 °C showed half-lives of 144, 3.7, and 1 day at pH 4, 7, and 9, respectively.[3]



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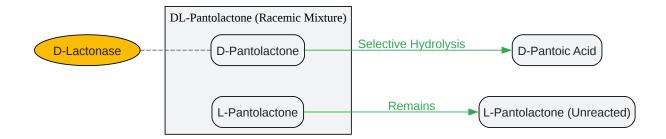
Figure 1. Hydrolysis degradation pathway of **DL-Pantolactone**.

Enzymatic Stability and Transformation

DL-Pantolactone can be a substrate for certain enzymes, leading to its transformation. This is particularly relevant in biological systems and for biocatalytic applications.

- Enzymatic Hydrolysis: Specific enzymes, such as lactonohydrolase from Fusarium oxysporum, can catalyze the hydrolysis of **DL-Pantolactone** to pantoic acid.[6]
- Kinetic Resolution: D-lactonase can selectively hydrolyze the D-enantiomer of **DL-Pantolactone** to D-pantoic acid, leaving L-pantolactone largely unreacted.[7][8] This enzymatic kinetic resolution is a common industrial method for producing optically pure D-pantolactone.[9]
- Deracemization: A multi-enzymatic cascade can be employed for the deracemization of DL-pantolactone to yield D-pantolactone with high optical purity.[10][11] This process involves the oxidation of L-pantolactone to an intermediate, followed by its stereoselective reduction to D-pantolactone.[10]





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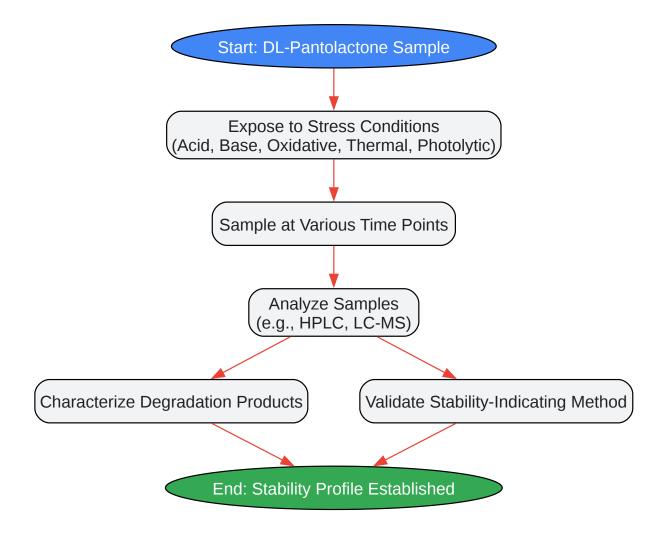
Figure 2. Enzymatic kinetic resolution of **DL-Pantolactone**.

Experimental Protocols for Stability Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[12] The following protocols are based on general guidelines for forced degradation studies and should be adapted based on the specific formulation and analytical capabilities.[4][13]

General Workflow for Forced Degradation Study





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Figure 3. General workflow for a forced degradation study of **DL-Pantolactone**.

Protocol for Hydrolytic Degradation Study

Objective: To evaluate the stability of **DL-Pantolactone** in acidic and basic conditions.

Materials:

- DL-Pantolactone
- Hydrochloric acid (0.1 M and 1 M)



- Sodium hydroxide (0.1 M and 1 M)
- Volumetric flasks
- Water bath or incubator
- pH meter
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[14][15][16]

Procedure:

- Sample Preparation: Prepare solutions of **DL-Pantolactone** of a known concentration (e.g., 1 mg/mL) in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH. Also, prepare a solution in purified water as a control.
- Stress Conditions:
 - Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).[12]
 - Withdraw aliquots at specified time intervals.
- Sample Analysis:
 - Neutralize the acidic and basic samples before analysis.
 - Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of **DL-Pantolactone** remaining and to detect the formation of pantoic acid and other degradation products.[14][15][16]
- Data Analysis: Calculate the percentage degradation of **DL-Pantolactone** at each time point and determine the degradation kinetics.

Protocol for Oxidative Degradation Study

Objective: To assess the susceptibility of **DL-Pantolactone** to oxidation.

Materials:



- DL-Pantolactone
- Hydrogen peroxide (e.g., 3% solution)
- Volumetric flasks
- HPLC system

Procedure:

- Sample Preparation: Prepare a solution of **DL-Pantolactone** in a 3% hydrogen peroxide solution.
- Stress Conditions: Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
- Sample Analysis: Analyze the sample by HPLC to determine the extent of degradation.

Protocol for Thermal Degradation Study

Objective: To evaluate the stability of solid **DL-Pantolactone** at elevated temperatures.

Materials:

- **DL-Pantolactone** (solid)
- Oven
- DSC and TGA instruments[5]
- · HPLC system

Procedure:

- Solid State Stress: Place a known amount of solid **DL-Pantolactone** in an oven at an elevated temperature (e.g., 80°C) for a defined period.
- Thermal Analysis:



- DSC: Perform a DSC scan on the solid sample to observe any changes in the melting point or the appearance of new thermal events.
- TGA: Conduct a TGA analysis to determine the onset of thermal decomposition and the weight loss profile.
- Chemical Analysis: Dissolve the heat-stressed solid sample and analyze by HPLC to quantify any degradation.

Protocol for Photostability Study

Objective: To assess the stability of **DL-Pantolactone** upon exposure to light.

Materials:

- DL-Pantolactone (solid and in solution)
- Photostability chamber with controlled light exposure (UV and visible light)
- Quartz cuvettes or other suitable transparent containers
- Control samples wrapped in aluminum foil
- HPLC system

Procedure:

- Sample Exposure: Expose both solid and solution samples of **DL-Pantolactone** to light in a
 photostability chamber according to ICH Q1B guidelines. Keep control samples in the dark.
- Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Conclusion

DL-Pantolactone is a stable compound under acidic and dry heat conditions but is susceptible to hydrolysis, particularly under neutral to basic conditions and at elevated temperatures. Its primary degradation product is pantoic acid. The provided experimental protocols for forced degradation studies offer a framework for comprehensively evaluating its stability profile. A



thorough understanding of these thermodynamic properties and stability characteristics is paramount for the successful development of robust and effective pharmaceutical and cosmetic formulations containing **DL-Pantolactone** and its derivatives. Further studies involving detailed DSC and TGA analysis would provide a more complete picture of its thermal behavior.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of DL-Pantolactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117006#thermodynamic-properties-and-stability-of-dl-pantolactone]

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